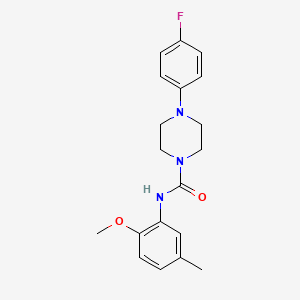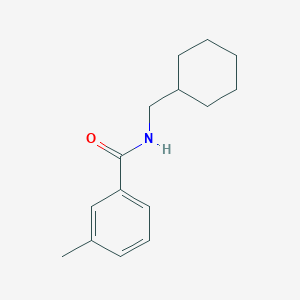
3-(4-fluorobenzyl)-5-(2-methylbenzylidene)-2,4-imidazolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-fluorobenzyl)-5-(2-methylbenzylidene)-2,4-imidazolidinedione is a synthetic compound that has been studied for its potential applications in various fields of science, including medicinal chemistry, pharmacology, and biochemistry. This compound is also known as FBMIMB and has been synthesized using various methods in the laboratory.
科学的研究の応用
FBMIMB has been studied for its potential applications in various fields of science, including medicinal chemistry and pharmacology. It has been found to exhibit potent anticonvulsant and analgesic activities in animal models. FBMIMB has also been shown to possess anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various diseases, including neurodegenerative disorders, cancer, and cardiovascular diseases.
作用機序
The mechanism of action of FBMIMB is not fully understood. However, it has been suggested that FBMIMB exerts its pharmacological effects by modulating the activity of ion channels and receptors in the central nervous system. FBMIMB has been shown to enhance the activity of GABA receptors, which are responsible for inhibiting neuronal activity in the brain. This may explain its anticonvulsant and analgesic activities.
Biochemical and Physiological Effects:
FBMIMB has been shown to produce various biochemical and physiological effects in animal models. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in the brain and peripheral tissues. FBMIMB has also been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, which protect cells from oxidative damage. These effects suggest that FBMIMB may have therapeutic potential for the treatment of various diseases, including neurodegenerative disorders and cancer.
実験室実験の利点と制限
One of the advantages of FBMIMB is its high potency and selectivity for specific targets in the central nervous system. This makes it a valuable tool for studying the role of ion channels and receptors in various physiological and pathological processes. However, one of the limitations of FBMIMB is its limited solubility in water, which may affect its bioavailability and pharmacokinetics. This may also limit its use in certain experimental settings.
将来の方向性
There are several future directions for the study of FBMIMB. One area of research is the development of novel analogs with improved pharmacological properties, such as increased solubility and selectivity. Another area of research is the investigation of the molecular mechanisms underlying the pharmacological effects of FBMIMB. This may involve the use of advanced techniques, such as X-ray crystallography and molecular modeling. Finally, the therapeutic potential of FBMIMB for the treatment of various diseases, including neurodegenerative disorders and cancer, should be further explored using animal models and clinical trials.
合成法
FBMIMB can be synthesized using various methods, including the condensation reaction of 4-fluorobenzylamine and 2-methylbenzaldehyde in the presence of ammonium acetate and acetic acid. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified using column chromatography. Another method involves the reaction of 4-fluorobenzylamine and 2-methylbenzaldehyde in the presence of sodium methoxide, which produces FBMIMB in high yield.
特性
IUPAC Name |
(5E)-3-[(4-fluorophenyl)methyl]-5-[(2-methylphenyl)methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2/c1-12-4-2-3-5-14(12)10-16-17(22)21(18(23)20-16)11-13-6-8-15(19)9-7-13/h2-10H,11H2,1H3,(H,20,23)/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZANZRCEGDBGQ-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C/2\C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[(3-chlorobenzyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5308727.png)

![4-{[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5308752.png)
![2-[4-(3,4-dichlorophenyl)-1-piperazinyl]-N-(2-fluorophenyl)acetamide](/img/structure/B5308755.png)

![methyl 4-{5-[(5-imino-2-isobutyl-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoate](/img/structure/B5308765.png)


![2-(ethoxymethyl)-4-(4-propyl-1,4-diazepan-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5308784.png)

![7-{[1-(2-furylmethyl)-4-piperidinyl]carbonyl}-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5308796.png)
![2-(1-piperidinyl)ethyl 2,9-dimethyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate dihydrochloride](/img/structure/B5308799.png)
![5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5308802.png)
![2-[3-(3-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-N,N-dimethylpropanamide](/img/structure/B5308810.png)